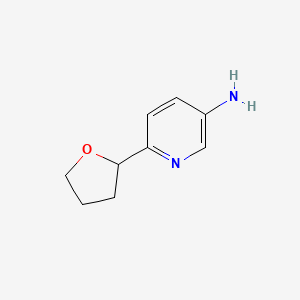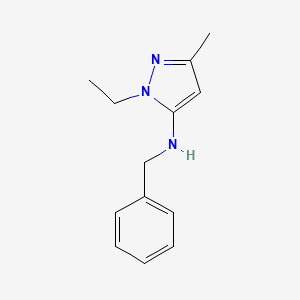
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-méthyl-N-propyl-1H-pyrazole-3-carboxamide est un pyrazolecarboxamide multi-substitué. Il est principalement utilisé comme intermédiaire dans la synthèse industrielle du sildénafil, un médicament connu pour traiter la dysfonction érectile . Ce composé appartient à la classe des pyrazoles et des amides d’acides monocarboxyliques .
Méthodes De Préparation
La synthèse de la 4-Amino-1-méthyl-N-propyl-1H-pyrazole-3-carboxamide implique généralement plusieurs étapes. Une méthode courante comprend la réaction de réactifs spécifiques dans des conditions contrôlées. Par exemple, le chlorure d’acétyle, le chlorure de benzoyle, le chlorure de benzyle ou le chlorure d’hétéroaryle peuvent être ajoutés au mélange réactionnel à 0 °C sous atmosphère d’azote . Le composé peut également être synthétisé en utilisant des cétones méthyléniques actives par des voies régiosélectives . Les méthodes de production industrielles impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, ce qui garantit la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
La 4-Amino-1-méthyl-N-propyl-1H-pyrazole-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l’utilisation d’agents oxydants pour convertir le composé en sa forme oxydée.
Réduction : Des agents réducteurs peuvent être utilisés pour réduire le composé, modifiant ainsi sa structure chimique.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’utilisation de chlorure d’acétyle peut entraîner la formation de dérivés acétylés du composé.
Applications De Recherche Scientifique
La 4-Amino-1-méthyl-N-propyl-1H-pyrazole-3-carboxamide a plusieurs applications en recherche scientifique :
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles.
Industrie : Le composé est utilisé dans la production à grande échelle du sildénafil et d’autres composés apparentés.
Mécanisme D'action
Le mécanisme d’action de la 4-Amino-1-méthyl-N-propyl-1H-pyrazole-3-carboxamide implique son rôle d’intermédiaire dans la synthèse du sildénafil. Le sildénafil agit en inhibant la phosphodiestérase de type 5 (PDE5), une enzyme qui régule le flux sanguin dans le pénis . En inhibant la PDE5, le sildénafil augmente le flux sanguin, ce qui entraîne une érection. Les cibles moléculaires et les voies impliquées dans ce processus comprennent la voie du monophosphate cyclique de guanosine (GMPc), qui est essentielle à la relaxation des cellules musculaires lisses du pénis.
Comparaison Avec Des Composés Similaires
La 4-Amino-1-méthyl-N-propyl-1H-pyrazole-3-carboxamide peut être comparée à d’autres composés similaires, tels que :
4-Amino-2-méthyl-5-propyl-2H-pyrazole-3-acide carboxylique amide : Ce composé a une structure similaire, mais diffère par la position du groupe méthyle.
Chlorhydrate de 4-Amino-1-méthyl-3-propyl-1H-pyrazole-5-carboxamide : Il s’agit de la forme de sel chlorhydrate du composé.
La particularité de la 4-Amino-1-méthyl-N-propyl-1H-pyrazole-3-carboxamide réside dans sa configuration de substitution spécifique, qui en fait un intermédiaire crucial dans la synthèse du sildénafil .
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-amino-1-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-3-4-10-8(13)7-6(9)5-12(2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13) |
Clé InChI |
MTZHIXYAVHPCBS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=NN(C=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11736796.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736802.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736813.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736832.png)
![ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736834.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11736835.png)
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736846.png)
amine](/img/structure/B11736853.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736855.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B11736857.png)
![N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736865.png)
![(cyclopropylmethyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736868.png)
